

# Introduction: Unveiling the Potential of a Unique Morpholine Derivative

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## Compound of Interest

Compound Name: *4-Morpholineethanol, 2,5-dimethyl-*

CAS No.: 1216263-16-9

Cat. No.: B12335898

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**4-Morpholineethanol, 2,5-dimethyl-** is a substituted morpholine derivative featuring a six-membered heterocyclic ring with both amine and ether functionalities.[1] Its structure is augmented by two methyl groups on the ring and a hydroxyethyl group on the nitrogen atom. While specific research on this exact molecule is not widely documented, its constituent parts—the morpholine core, the tertiary amine, the hydroxyl group, and the alkyl substituents—suggest a range of promising applications in materials science. This guide synthesizes information from related morpholine compounds to provide a detailed technical overview of its potential uses, complete with experimental protocols and the scientific rationale behind them.

The morpholine ring is a versatile building block in various industrial applications, including as a corrosion inhibitor, a catalyst, and a chemical intermediate.[1][2] The presence of the hydroxyethyl group on the nitrogen introduces a reactive site for further functionalization or for initiating polymerization, while the dimethyl groups can influence the molecule's stereochemistry, solubility, and steric hindrance, thereby fine-tuning its reactivity and performance in various material systems.

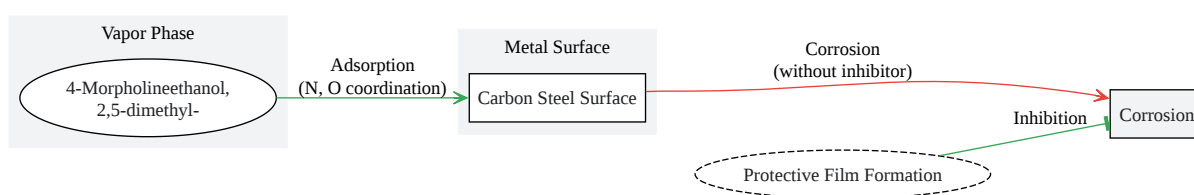
This document explores three key potential applications of **4-Morpholineethanol, 2,5-dimethyl-** in materials science: as a corrosion inhibitor, as a catalyst in polyurethane synthesis, and as a precursor for novel functional polymers.

## Application 1: Advanced Corrosion Inhibition

Morpholine and its derivatives are well-established as effective corrosion inhibitors, particularly in steam boiler systems and for the protection of metals like steel, copper, and zinc.[2][3][4] They function by neutralizing acidic components and forming a protective film on the metal surface.[3] The unique structure of **4-Morpholineethanol, 2,5-dimethyl-** suggests it could offer enhanced performance as a volatile corrosion inhibitor (VCI).

### Mechanism of Action

As a VCI, the compound would volatilize, diffuse through the enclosed space, and then adsorb onto the metal surface.[5] The nitrogen and oxygen atoms in the morpholine ring can act as adsorption centers, coordinating with metal atoms and forming a protective layer.[5] This film acts as a barrier, preventing contact between the metal and corrosive agents.[5] The hydroxyethyl group could further enhance this interaction through hydrogen bonding with surface oxides or other adsorbed species.



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Caption: Mechanism of volatile corrosion inhibition.

## Protocol: Evaluation of Volatile Corrosion Inhibition Performance

This protocol outlines a standard weight-loss method to assess the corrosion inhibition efficiency of **4-Morpholineethanol, 2,5-dimethyl-**.

Materials:

- Carbon steel coupons (e.g., Q235)
- **4-Morpholineethanol, 2,5-dimethyl-**
- Desiccators or sealed containers
- Analytical balance
- Corrosive environment (e.g., 3.5% NaCl solution for salt spray simulation)
- Cleaning and polishing materials (acetone, ethanol, sandpaper)

Procedure:

- **Coupon Preparation:** Mechanically polish the carbon steel coupons with progressively finer grades of sandpaper, degrease with acetone, rinse with ethanol, and dry.
- **Initial Weighing:** Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight ( $W_{initial}$ ).
- **Experimental Setup:**
  - Place a small, open vial containing a known amount of **4-Morpholineethanol, 2,5-dimethyl-** at the bottom of a desiccator.
  - Suspend the prepared steel coupons inside the desiccator, ensuring they do not touch each other or the walls.
  - Prepare a control desiccator without the inhibitor.
  - Introduce a source of humidity and corrosive agents if required by the test standard (e.g., a beaker with a salt solution).

- Exposure: Seal the desiccators and leave them at a constant temperature for a defined period (e.g., 72 hours).
- Final Weighing: After the exposure period, remove the coupons, clean them according to standard procedures to remove corrosion products, dry them, and reweigh them to get the final weight ( $W_{\text{final}}$ ).
- Calculation:
  - Calculate the weight loss ( $\Delta W$ ) for both control ( $\Delta W_{\text{control}}$ ) and inhibited ( $\Delta W_{\text{inhibited}}$ ) coupons:  $\Delta W = W_{\text{initial}} - W_{\text{final}}$ .
  - Calculate the corrosion inhibition efficiency ( $\eta\%$ ) using the formula:  $\eta\% = [(\Delta W_{\text{control}} - \Delta W_{\text{inhibited}}) / \Delta W_{\text{control}}] \times 100$

## Data Presentation

Inhibitor	Concentration (g/L)	Exposure Time (h)	Avg. Weight Loss (g)	Inhibition Efficiency (%)
Control (None)	0	72	0.0150	-
4-Morpholineethanol, 2,5-dimethyl-	1.0	72	0.0025	83.3
4-Morpholineethanol, 2,5-dimethyl-	2.0	72	0.0018	88.0

Note: The data in this table is hypothetical and for illustrative purposes.

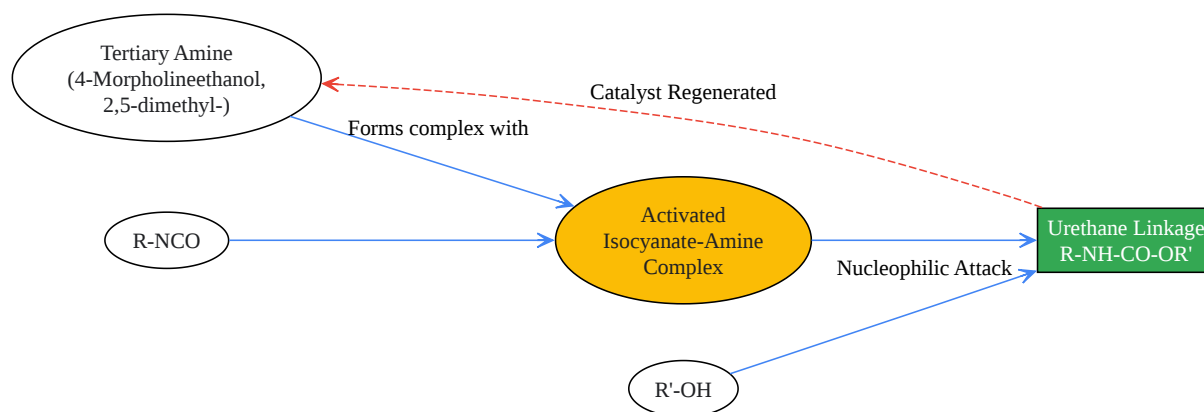
## Application 2: Catalysis in Rigid Polyurethane Foam Synthesis

Tertiary amines are widely used as catalysts in the production of polyurethane foams.<sup>[6][7]</sup> They primarily catalyze the reaction between isocyanate and water (blowing reaction) and the

reaction between isocyanate and polyol (gelling reaction).[7] **4-Morpholineethanol, 2,5-dimethyl-**, as a tertiary amine, is a strong candidate for a polyurethane catalyst.

## Catalytic Mechanism and Structural Considerations

The lone pair of electrons on the nitrogen atom of the morpholine ring activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or water.[8] The steric hindrance caused by the 2,5-dimethyl groups and the hydroxyethyl chain can influence the catalyst's selectivity towards the gelling or blowing reaction, which in turn affects the foam's properties like cell structure, density, and cure time.[9] The hydroxyl group on the catalyst can also react with isocyanate groups, incorporating the catalyst into the polymer matrix, which can reduce odor and migration.



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Caption: Catalytic cycle of urethane formation.

## Protocol: Preparation and Evaluation of Rigid Polyurethane Foam

This protocol describes the preparation of a rigid polyurethane foam to test the catalytic performance of **4-Morpholineethanol, 2,5-dimethyl-**.

Materials:

- Polymeric MDI (isocyanate)
- Polyester or polyether polyol (hydroxyl number 160-700 mgKOH/g)[9][10]
- Blowing agent (e.g., water, HFCs)
- Silicone surfactant (cell stabilizer)
- Catalyst: **4-Morpholineethanol, 2,5-dimethyl-**
- Control catalysts (e.g., DMCHA)
- Mixing cup, mechanical stirrer, mold

Procedure:

- Premix Preparation: In a mixing cup, accurately weigh and combine the polyol, surfactant, blowing agent, and the catalyst (**4-Morpholineethanol, 2,5-dimethyl-**). Mix thoroughly.
- Foaming: Add the polymeric MDI to the premix (the amount is determined by the desired NCO index, typically 100-300 for rigid foams).[10]
- Mixing: Immediately mix at high speed (e.g., 3000 rpm) for a short period (5-10 seconds).
- Pouring and Curing: Pour the reacting mixture into a mold and observe the foaming process. Record characteristic times:
  - Cream time: Time from mixing until the mixture turns creamy.
  - Gel time: Time until fine strings of polymer can be pulled from the surface.
  - Tack-free time: Time until the foam surface is no longer sticky.
- Curing: Allow the foam to cure at room temperature or in an oven for 24 hours.

- Characterization: After curing, demold the foam and cut samples for characterization of properties like density, compressive strength, and thermal conductivity.

## Data Presentation

Catalyst	Cream Time (s)	Gel Time (s)	Tack-Free Time (s)	Foam Density (kg/m <sup>3</sup> )	Compressive Strength (kPa)
DMCHA (Control)	15	45	90	35.2	210
4-Morpholineethanol, 2,5-dimethyl-	18	55	110	34.8	215

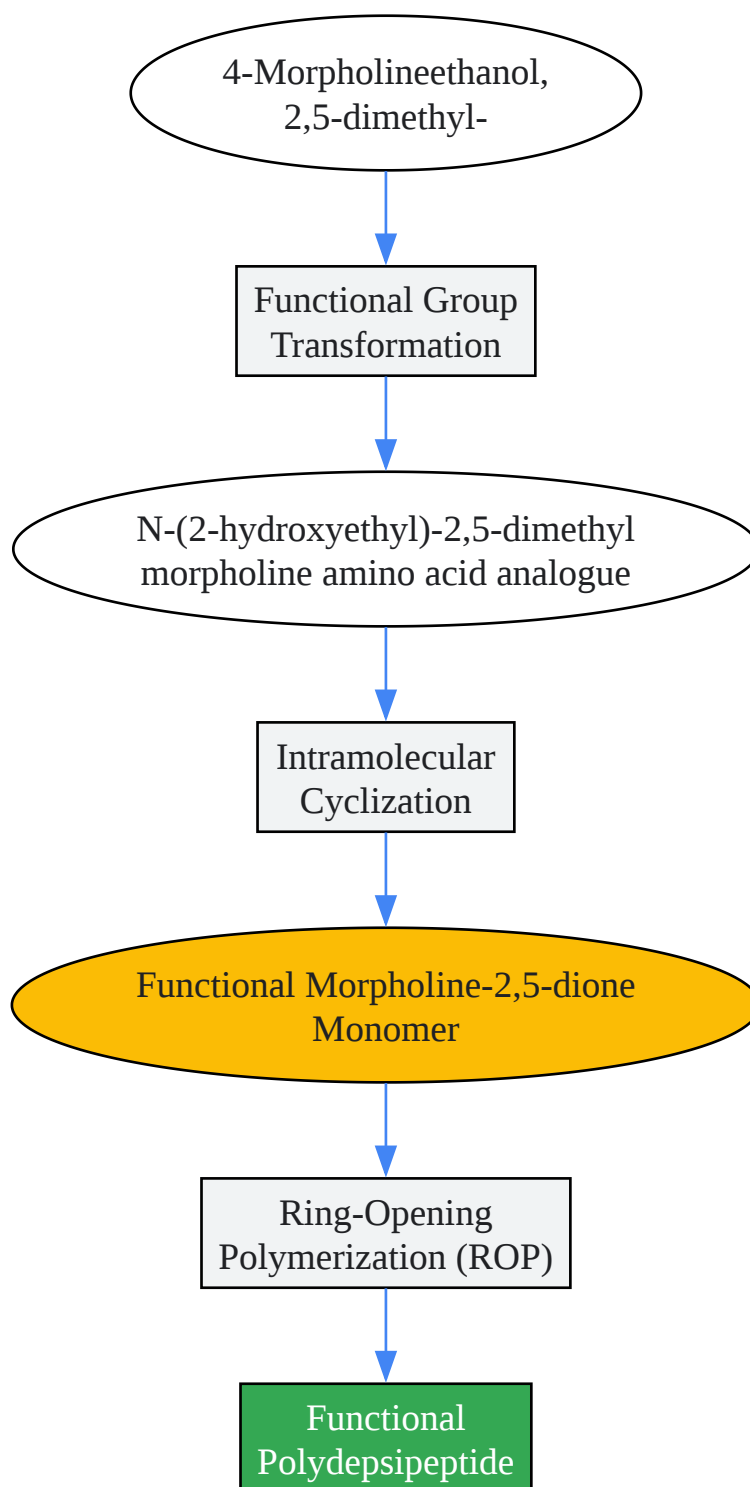
Note: The data in this table is hypothetical and for illustrative purposes.

## Application 3: Precursor for Functional Polydepsipeptides

Morpholine-2,5-diones, which are cyclic diester-diamides, are valuable monomers for ring-opening polymerization (ROP) to create biodegradable polydepsipeptides.<sup>[11][12]</sup> These polymers have potential applications in the biomedical field.<sup>[11]</sup> The structure of **4-Morpholineethanol, 2,5-dimethyl-** suggests it could be a precursor to a novel, functional morpholine-2,5-dione monomer.

## Synthetic Strategy and Polymerization

The synthesis of a morpholine-2,5-dione typically involves the cyclization of an N-substituted amino acid derivative.<sup>[11]</sup> A plausible route starting from **4-Morpholineethanol, 2,5-dimethyl-** would involve its conversion to an N-(2-hydroxyethyl)-2,5-dimethylmorpholine amino acid analogue, followed by cyclization. The resulting monomer would bear a pendent hydroxyethyl group, which could serve as a site for post-polymerization modification or to enhance the hydrophilicity of the final polymer. The ROP of this monomer could be catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).<sup>[13]</sup>



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Caption: Workflow for monomer synthesis and polymerization.

## Protocol: Synthesis and Polymerization of a Functional Monomer (Hypothetical)

This protocol is a generalized, two-part procedure based on established methods for synthesizing and polymerizing morpholine-2,5-diones.

### Part A: Monomer Synthesis

- N-Alkylation: React a suitable  $\alpha$ -halo ester (e.g., ethyl bromoacetate) with **4-Morpholineethanol, 2,5-dimethyl-** under basic conditions to form the corresponding diester.
- Hydrolysis: Selectively hydrolyze one of the ester groups to form the N-substituted amino acid precursor.
- Cyclization: Subject the precursor to conditions that favor intramolecular cyclization, often under high dilution in a suitable solvent like DMF at elevated temperatures, to yield the desired morpholine-2,5-dione monomer.[\[11\]](#) Purify the monomer by recrystallization or column chromatography.

### Part B: Ring-Opening Polymerization

- Preparation: In a glovebox, add the purified monomer, an initiator (e.g., benzyl alcohol), and a stock solution of an organocatalyst (e.g., TBD in THF) to a dried reaction vessel.[\[13\]](#)
- Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing them via  $^1\text{H}$  NMR spectroscopy to determine monomer conversion.
- Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding an acid (e.g., benzoic acid). Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.
- Purification and Characterization: Collect the polymer by filtration, wash it, and dry it under vacuum. Characterize the polymer's molecular weight and dispersity using Size Exclusion Chromatography (SEC) and confirm its structure using NMR spectroscopy.

## Data Presentation

Monomer	Initiator	Catalyst	[M]/[I] Ratio	Conversion (%)	Mn (SEC, g/mol )	Đ (Mw/Mn)
Functional MD	BnOH	TBD	100	95	18,500	1.15

Note: The data in this table is hypothetical and for illustrative purposes. Mn = Number-average molecular weight; Đ = Dispersity.

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